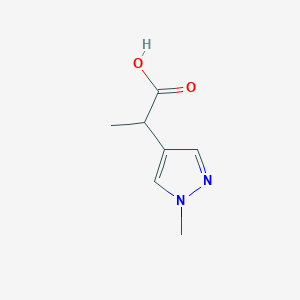
2-(1-methyl-1H-pyrazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-methyl-1H-pyrazol-4-yl)propanoic acid” is a chemical compound with the CAS Number: 1248781-46-5 . It has a molecular weight of 154.17 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrazoline derivatives, which are closely related, have been synthesized from 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, and substituted anilines or substituted benzylamines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H10N2O2/c1-5(7(10)11)6-3-8-9(2)4-6/h3-5H,1-2H3,(H,10,11) . This indicates that the compound has a pyrazole ring attached to a propanoic acid group.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 154.17 .Scientific Research Applications
Synthesis and Chemical Properties
A significant application of this compound lies in the field of organic synthesis, where it serves as a precursor or intermediate in the creation of more complex molecules. For instance, Reddy and Rao (2006) demonstrated a simple and rapid synthesis method for producing 4H-4-oxo-1-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids. This method highlights the compound's utility in synthesizing biologically active molecules with potential antifungal, antibacterial, and anticoagulant activities, addressing the need for efficient synthesis routes in medicinal chemistry (Reddy & Rao, 2006).
Material Science and Engineering
In material science, the chemical modification of polymers represents another application area. Aly and El-Mohdy (2015) explored the radiation-induced modification of polyvinyl alcohol/acrylic acid hydrogels using a variety of amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid. This work underscores the compound's relevance in developing materials with enhanced properties, such as increased thermal stability and potential for medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Pharmaceutical Research
In the pharmaceutical domain, the compound and its derivatives have been investigated for various biological activities. For example, the synthesis and evaluation of bipyrazolic derivatives as corrosion inhibitors highlight the compound's potential utility beyond biological contexts, showcasing its versatility and the diverse applications of pyrazole derivatives in chemistry (Missoum et al., 2013).
Moreover, the development of unsymmetrical pincer-type ruthenium complexes containing β-protic pyrazole arms by Toda, Kuwata, and Ikariya (2014) exemplifies the exploration of such compounds in catalysis, suggesting their potential in facilitating various chemical reactions and processes (Toda, Kuwata, & Ikariya, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Future Directions
While specific future directions for “2-(1-methyl-1H-pyrazol-4-yl)propanoic acid” were not found, pyrazole-containing compounds have been the focus of research due to their broad range of chemical and biological properties . They have been studied for potential applications in treating various diseases, including cancer, neurodegenerative diseases, and viral infections .
properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(7(10)11)6-3-8-9(2)4-6/h3-5H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVRFCWUMKSDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248781-46-5 |
Source


|
| Record name | 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

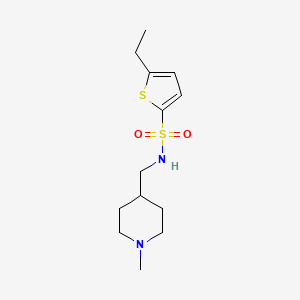
![2-[4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2645356.png)

![Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine](/img/structure/B2645358.png)

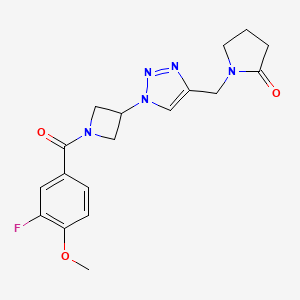

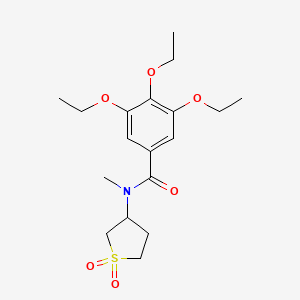

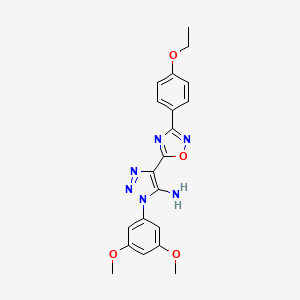

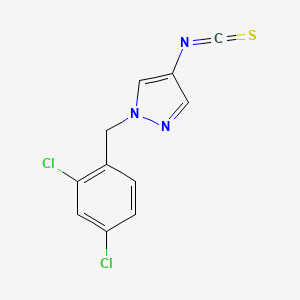
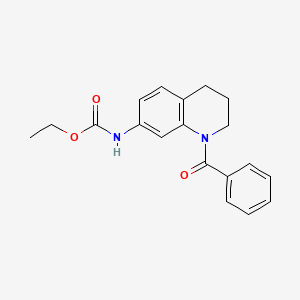
![[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-phenylcyanamide](/img/structure/B2645374.png)